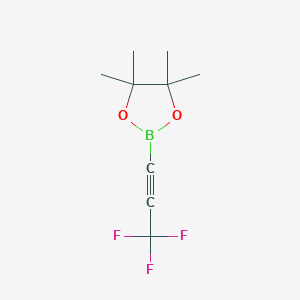
3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester typically involves the hydroboration of terminal alkynes with pinacolborane. This reaction is catalyzed by simple, commercially available borane adducts such as H3B·THF and H3B·SMe2 . The reaction conditions are mild and tolerate various functional groups, including esters, amines, ethers, and halides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the hydroboration reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using photoredox catalysis.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 or NaOH are commonly used.
Protodeboronation: Photoredox catalysts and radical initiators are used.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major products are alkenes or alkanes, depending on the specific reaction conditions.
Scientific Research Applications
3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester has several scientific research applications:
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium catalyst.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- Vinylboronic Acid Pinacol Ester
- Alkylboronic Acid Pinacol Esters
Uniqueness
3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester is unique due to the presence of the trifluoroprop-1-ynyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of fluorinated organic compounds.
Properties
Molecular Formula |
C9H12BF3O2 |
|---|---|
Molecular Weight |
220.00 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-ynyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H12BF3O2/c1-7(2)8(3,4)15-10(14-7)6-5-9(11,12)13/h1-4H3 |
InChI Key |
OLPXMXOYKROTSD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)
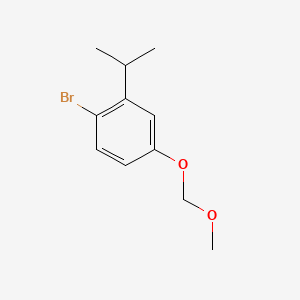
![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)
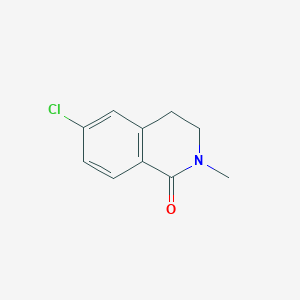
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)
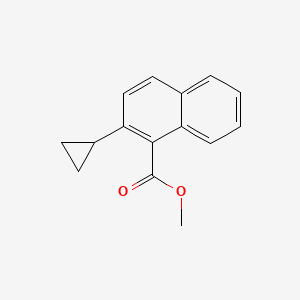
![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)
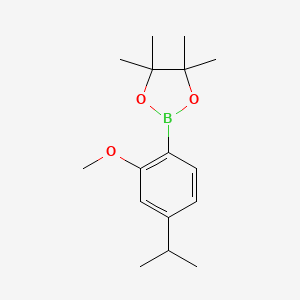


![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)

![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)
